molecular formula C20H24N2O2S B2716977 N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892981-89-4

N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2716977
CAS No.: 892981-89-4
M. Wt: 356.48
InChI Key: SHFVHXMASCMOKB-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzothiophene derivative with substitutions at the 2- and 6-positions. This compound is part of a broader class of tetrahydrobenzothiophene carboxamides studied for their pharmacological properties, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N,6-dimethyl-2-(3-phenylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-13-8-10-15-16(12-13)25-20(18(15)19(24)21-2)22-17(23)11-9-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFVHXMASCMOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of thiophene derivatives with appropriate amides and carboxylic acids under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Analgesic Properties

Research has demonstrated that derivatives of benzothiophene compounds exhibit notable analgesic effects. For instance, studies utilizing the “hot plate” method on animal models have indicated that certain derivatives provide pain relief superior to standard analgesics like metamizole .

Antitumor Activity

There is emerging evidence suggesting that N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may possess antitumor properties. Investigations into similar benzothiophene derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .

Applications in Medicinal Chemistry

This compound and its derivatives are being explored for their potential use in:

  • Pain Management : Due to their analgesic properties, these compounds could serve as effective alternatives or adjuncts to current pain management therapies.
  • Cancer Treatment : The antitumor activity positions these compounds as candidates for further development in cancer therapeutics.

Case Study 1: Analgesic Activity Evaluation

In a controlled study involving outbred white mice, researchers administered varying doses of this compound. The results indicated a dose-dependent analgesic effect that was statistically significant compared to the control group receiving no treatment .

Case Study 2: Antitumor Efficacy

Another study investigated the effects of this compound on specific cancer cell lines. The results showed a marked reduction in cell viability at concentrations that were well-tolerated in normal cells. This suggests a favorable therapeutic window for further clinical exploration .

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of tetrahydrobenzothiophene carboxamides is highly dependent on substituents at the 2- and 6-positions. Key comparisons include:

Table 1: Substituent Comparison and Molecular Properties
Compound Name 2-Position Substituent 6-Position Substituent Molecular Weight Solubility Profile
N,6-dimethyl-2-(3-phenylpropanamido)-... (Target) 3-phenylpropanamido Methyl 395.47* Low in H₂O; moderate in DMSO
2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3-chloropropanamido H (unsubstituted) 286.77 Slight in chloroform, methanol
CID 2862078 (6-tert-butyl-2-(thiophene-2-carbonylamino)-...) Thiophene-2-carbonylamino tert-butyl 372.49* Moderate in DMSO, ethanol
2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Amino Propyl 252.36 Poor in H₂O; high in DMF

*Calculated based on molecular formulas.

  • Steric Effects : The 6-methyl group in the target compound offers a balance between steric hindrance and metabolic stability, contrasting with the bulkier tert-butyl group in CID 2862078, which may hinder binding in certain receptor pockets .

Crystallographic and Stability Studies

  • Crystal Packing : The target compound’s structure, refined using SHELX (), likely exhibits hydrogen-bonding patterns distinct from chlorinated or tert-butyl analogs. For example, the phenylpropanamido group may participate in π-π stacking or C–H···O interactions, stabilizing the crystal lattice .
  • Thermodynamic Stability : Compared to the chloropropanamido derivative (), the target’s bulkier substituents may reduce solubility but improve thermal stability .

Biological Activity

Molecular Formula

  • Molecular Formula: C19_{19}H24_{24}N2_{2}O1_{1}S
  • Molecular Weight: 320.47 g/mol

Structural Features

This compound features a tetrahydro-benzothiophene core, which is known for its diverse biological activities. The presence of the amide group and the phenylpropanamide moiety suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

  • Inhibition of Enzymes: Many benzothiophene derivatives act as enzyme inhibitors, particularly in cancer therapy.
  • Receptor Modulation: These compounds may modulate receptor activity, affecting cellular signaling pathways.

Anticancer Activity

A study focusing on related benzothiophene derivatives demonstrated significant anticancer properties. For instance, compounds were shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways engaged often involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Neuroprotective Effects

Some derivatives exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity is crucial for potential applications in neurodegenerative diseases.

Case Studies

  • Antitumor Activity Study
    • Objective: To evaluate the efficacy of N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide against human cancer cell lines.
    • Methodology: Cells were treated with varying concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at higher concentrations (IC50 values ranged from 10 to 30 µM), indicating strong anticancer potential.
  • Neuroprotective Study
    • Objective: To assess the neuroprotective effects on neuron-like cells subjected to oxidative stress.
    • Methodology: Cells were pre-treated with the compound before exposure to oxidative agents.
    • Results: The compound significantly reduced cell death and increased antioxidant enzyme activity compared to controls.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionObserved EffectsReference
AnticancerEnzyme inhibition, apoptosis inductionReduced cell viability in cancer lines
NeuroprotectionOxidative stress reductionIncreased cell survival under stress
Receptor modulationInteraction with signaling pathwaysAltered expression of related proteins

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